An In-depth Technical Guide to 4-Iodo-2-(methylthio)pyrimidine (CAS Number: 1122-74-3)
An In-depth Technical Guide to 4-Iodo-2-(methylthio)pyrimidine (CAS Number: 1122-74-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-Iodo-2-(methylthio)pyrimidine (CAS No. 1122-74-3). This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in cross-coupling reactions to construct more complex molecular architectures. This document includes a summary of its known properties, representative experimental protocols, and a discussion of its potential applications based on the reactivity of the pyrimidine core and the iodo-substituent.
Physicochemical Properties
4-Iodo-2-(methylthio)pyrimidine is a solid, brown-colored compound with the molecular formula C₅H₅IN₂S.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Iodo-2-(methylthio)pyrimidine
| Property | Value | Reference(s) |
| CAS Number | 1122-74-3 | [1][2] |
| Molecular Formula | C₅H₅IN₂S | [1][2] |
| Molecular Weight | 252.08 g/mol | [1][2] |
| Appearance | Brown solid | [3] |
| Melting Point | 45-47 °C | [3] |
| Boiling Point (Predicted) | 307.0 ± 15.0 °C | [3] |
| Density (Predicted) | 2.00 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | -0.59 ± 0.20 | [3] |
| Storage Conditions | Store in a dark, inert atmosphere, preferably in a freezer at -20°C. | [3] |
Synthesis
Representative Experimental Protocol: Iodination of 2-(Methylthio)pyrimidine
Disclaimer: This is a representative protocol based on similar reactions and has not been experimentally validated for this specific synthesis. Optimization may be required.
Materials:
-
2-(Methylthio)pyrimidine
-
Iodine (I₂)
-
Silver nitrate (AgNO₃)
-
Mortar and pestle
-
Silica gel for column chromatography
-
Methanol
Procedure:
-
In a mortar, combine 2-(methylthio)pyrimidine (1.0 mmol), iodine (1.2 mmol), and silver nitrate (1.2 mmol).
-
Grind the mixture using a pestle at room temperature for 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is transferred to a silica gel column.
-
The product is purified by column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield 4-Iodo-2-(methylthio)pyrimidine.
Caption: Synthetic pathway for 4-Iodo-2-(methylthio)pyrimidine.
Spectroscopic Data
Detailed experimental spectroscopic data for 4-Iodo-2-(methylthio)pyrimidine is not widely available in the public domain. Commercial suppliers may offer analytical data upon request.[2] Based on the structure and data for similar pyrimidine derivatives, predicted chemical shifts are provided below as a reference for researchers.
¹H NMR (Predicted):
-
The two protons on the pyrimidine ring are expected to appear as doublets in the aromatic region (δ 7.0-8.5 ppm).
-
The methyl protons of the methylthio group will likely appear as a singlet further upfield (δ 2.5-3.0 ppm).
¹³C NMR (Predicted):
-
The carbon atoms of the pyrimidine ring are expected in the range of δ 110-170 ppm. The carbon bearing the iodine atom will be significantly shifted.
-
The methyl carbon of the methylthio group is anticipated to be in the upfield region (δ 10-20 ppm).
Chemical Reactivity and Applications
4-Iodo-2-(methylthio)pyrimidine is a valuable intermediate in organic synthesis, primarily due to the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions.[1] This allows for the introduction of various substituents at the 4-position of the pyrimidine ring, a common scaffold in many biologically active molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. 4-Iodo-2-(methylthio)pyrimidine can serve as the organohalide partner to introduce aryl or heteroaryl groups.
Disclaimer: This is a representative protocol based on similar reactions and has not been experimentally validated for this specific substrate. Optimization of the catalyst, ligand, base, and solvent system is likely necessary.
Materials:
-
4-Iodo-2-(methylthio)pyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Iodo-2-(methylthio)pyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq) and a suitable ligand if required.
-
Add the degassed solvent to the flask.
-
The reaction mixture is heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.[5]
-
Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Caption: Generalized Suzuki-Miyaura coupling reaction.
Heck Coupling
The Heck reaction facilitates the formation of a carbon-carbon bond between an organohalide and an alkene. This reaction can be employed to introduce vinyl groups at the 4-position of the pyrimidine ring.
Disclaimer: This is a representative protocol based on similar reactions and has not been experimentally validated for this specific substrate. Optimization of the catalyst, ligand, base, and solvent is likely required.
Materials:
-
4-Iodo-2-(methylthio)pyrimidine
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃ or P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, or NaOAc)
-
Solvent (e.g., DMF, acetonitrile, or NMP)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve 4-Iodo-2-(methylthio)pyrimidine (1.0 equiv.) in the chosen solvent.
-
Add the alkene (1.5 equiv.), base (2.0 equiv.), palladium catalyst (5 mol%), and ligand (10 mol%).
-
Seal the Schlenk tube and heat the reaction mixture at 80-120 °C for 12-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized Heck coupling reaction.
Biological Activity
There is currently no specific published data on the biological activity of 4-Iodo-2-(methylthio)pyrimidine. However, the pyrimidine scaffold is a well-established pharmacophore present in a wide range of biologically active compounds and approved drugs. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Numerous pyrimidine derivatives have been reported to possess antibacterial and antifungal properties.[7]
-
Anticancer Activity: The pyrimidine core is found in many anticancer agents, often acting as kinase inhibitors.[8]
-
Antiviral Activity: Certain iodinated pyrimidine analogues have shown potent antiviral effects.
-
Anti-inflammatory and Analgesic Activity: Some 2-methylthio-dihydropyrimidine derivatives have exhibited significant analgesic and anti-inflammatory properties.[9]
The presence of the pyrimidine ring and the reactive iodo group suggests that 4-Iodo-2-(methylthio)pyrimidine could be a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in these areas. Further biological evaluation of this compound and its derivatives is warranted.
Conclusion
4-Iodo-2-(methylthio)pyrimidine is a key synthetic intermediate with well-defined physicochemical properties. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, makes it a valuable tool for the synthesis of complex substituted pyrimidines. While specific biological data for this compound is lacking, its structural features suggest that it is a promising scaffold for the development of new therapeutic agents. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of 4-Iodo-2-(methylthio)pyrimidine in their respective fields. Further research is encouraged to fully elucidate its reactivity, spectroscopic characteristics, and biological profile.
References
- 1. 4-Iodo-2-(methylthio)pyrimidine | [frontierspecialtychemicals.com]
- 2. 4-Iodo-2-(methylthio)pyrimidine 1122-74-3 [sigmaaldrich.com]
- 3. 4-IODO-2-(METHYLTHIO)PYRIMIDINE CAS#: 1122-74-3 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. japsonline.com [japsonline.com]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
